methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate
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Overview
Description
Norcassamidide is an alkaloid compound isolated from the plant Erythrophleum chlorostachys. It belongs to a class of naturally occurring compounds known for their complex structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norcassamidide involves several steps, starting from simpler organic molecules. One common method includes the use of electrophilic amination of β-hydroxyesters . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of norcassamidide is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future .
Chemical Reactions Analysis
Types of Reactions: Norcassamidide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to simplify the molecule or modify specific functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines .
Scientific Research Applications
Norcassamidide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and synthesis techniques.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of norcassamidide involves its interaction with specific molecular targets within cells. It is believed to interfere with cellular pathways by binding to proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Norcassamidine
- Norcassamine
- Norethythrosuamine
- Dehydro-norerythrosuamine
Comparison: Norcassamidide is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities. Compared to similar compounds, norcassamidide may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific research applications .
Properties
CAS No. |
40445-00-9 |
---|---|
Molecular Formula |
C24H39NO5 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H39NO5/c1-15-16(13-20(28)25(4)11-12-26)7-8-17-21(15)18(27)14-19-23(17,2)9-6-10-24(19,3)22(29)30-5/h13,15,17-19,21,26-27H,6-12,14H2,1-5H3/b16-13+/t15-,17-,18-,19+,21-,23+,24-/m0/s1 |
InChI Key |
WWNAKNLFTIEHKX-ZEJGPHSTSA-N |
Isomeric SMILES |
C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)N(C)CCO)[C@]3(CCC[C@]([C@@H]3C[C@@H]2O)(C)C(=O)OC)C |
Canonical SMILES |
CC1C2C(CCC1=CC(=O)N(C)CCO)C3(CCCC(C3CC2O)(C)C(=O)OC)C |
Origin of Product |
United States |
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